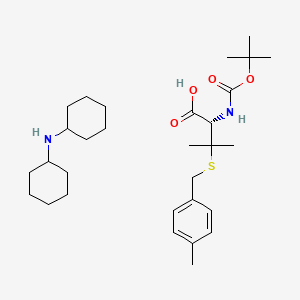
Boc-D-Pen(pMeBzl)-OH.DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Pen(pMeBzl)-OHD-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, cystinuria, scleroderma, and arsenic poisoning. This compound is often used in peptide synthesis and as a building block in organic chemistry.
作用机制
Target of Action
Boc-D-Pen(pMeBzl)-OH.DCHA, also known as Boc-Pen(pMeBzl)-OH, is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of various conditions such as Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . The primary targets of this compound are likely to be similar to those of D-Penicillamine.
Mode of Action
D-Penicillamine is known to chelate copper, leading to increased urinary copper excretion, which is beneficial in conditions like Wilson’s disease .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by D-Penicillamine. D-Penicillamine is involved in the regulation of copper metabolism, particularly in the liver, where it prevents the accumulation of copper .
Pharmacokinetics
D-Penicillamine is well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of D-Penicillamine. D-Penicillamine reduces copper levels in the body, alleviating symptoms of copper overload in conditions like Wilson’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Pen(pMeBzl)-OH.DCHA typically involves the protection of the amino group of D-Penicillamine with a tert-butoxycarbonyl (Boc) group and the protection of the thiol group with a p-methylbenzyl (pMeBzl) group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, often achieving purities of 95% or higher. The production process includes rigorous quality control measures and cleanroom environments to prevent contamination.
化学反应分析
Types of Reactions
Boc-D-Pen(pMeBzl)-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Boc and pMeBzl protecting groups can be removed under acidic or reductive conditions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd/C) for pMeBzl removal.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol groups.
Deprotection: Free amino and thiol groups, leading to the formation of D-Penicillamine.
科学研究应用
Boc-D-Pen(pMeBzl)-OH.DCHA has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and in the development of novel organic compounds.
Biology: Studied for its role in protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications in treating diseases like Wilson’s disease and cystinuria.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
相似化合物的比较
Similar Compounds
Boc-D-Pen(pMeOBzl)-OH: Similar in structure but with a methoxybenzyl protecting group instead of a methylbenzyl group.
Boc-D-Pen(pClBzl)-OH: Contains a chlorobenzyl protecting group.
Boc-D-Pen(pNO2Bzl)-OH: Contains a nitrobenzyl protecting group.
Uniqueness
Boc-D-Pen(pMeBzl)-OH.DCHA is unique due to its specific protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRVVSYJKYAIZ-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673772 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198470-36-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
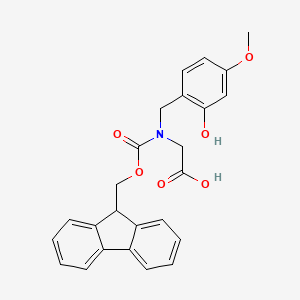

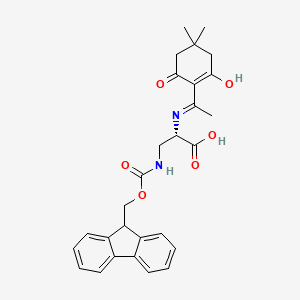
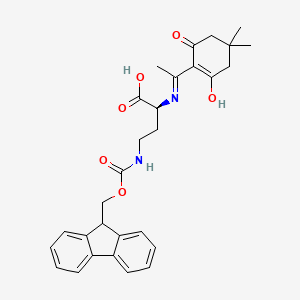
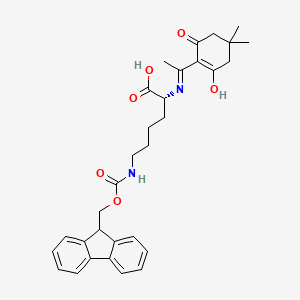
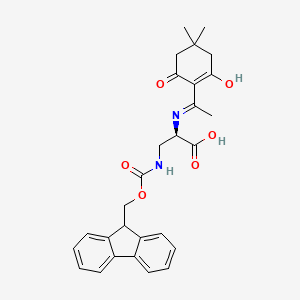
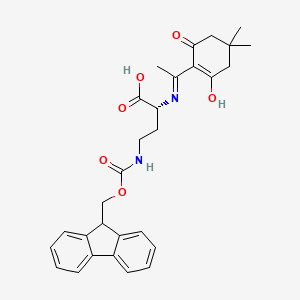
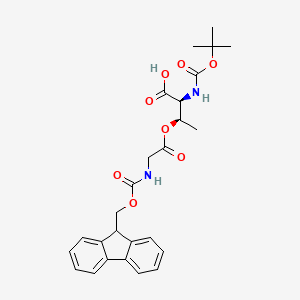
![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
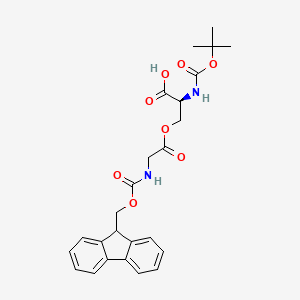
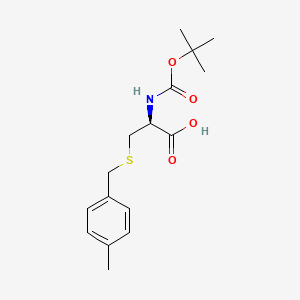
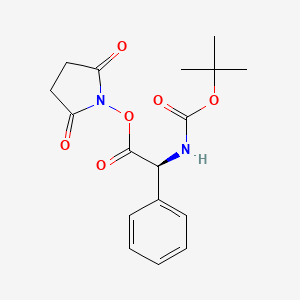
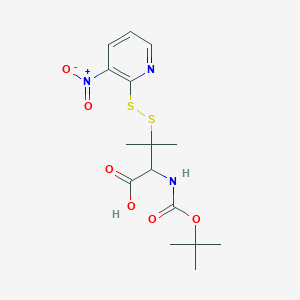
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B613639.png)
